molecular formula C6H7BrN4O B2755827 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide CAS No. 872093-45-3

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide

Cat. No.: B2755827
CAS No.: 872093-45-3
M. Wt: 231.053
InChI Key: FWSIECFGOWYELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrobromide is a nitrogen-containing heterocyclic compound with a fused pyrazole-pyrimidine core. The hydrobromide salt form enhances its solubility and stability compared to the free base. Key physicochemical properties of the base form include a molecular formula of C₆H₆N₄O, molecular weight 150.14 g/mol, and an IUPAC name indicating an amino group at position 6 and a ketone at position 7 . The hydrobromide salt increases molecular weight to approximately 231.05 g/mol (150.14 + 80.91 for HBr).

Properties

IUPAC Name

6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIECFGOWYELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C(C2=O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as a kinase inhibitor. Kinases are critical in various cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in diseases like cancer and inflammation. The exact mechanism of action for 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide remains to be fully elucidated, but preliminary findings suggest it may interact with specific kinases to modulate cellular processes .

Neuropharmacology

Some derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their potential as neuroprotective agents and as treatments for neurological disorders. For instance, compounds have shown promise as antagonists of the CB1 receptor, which is implicated in various neurological functions and disorders . The ability of 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide to influence such pathways could open avenues for treating conditions like anxiety and depression.

Case Study 1: Antiviral Activity

A study highlighted the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives, indicating that modifications to the structure could enhance efficacy against viral infections. While specific data on 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide were not provided, the findings suggest that similar compounds may be developed based on this scaffold for antiviral therapies .

Case Study 2: Inhibition of Adaptor Associated Kinase 1

Research has focused on the inhibition of adaptor associated kinase 1 (AAK1), a kinase involved in endocytosis processes critical for synaptic function. Compounds derived from the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit AAK1 effectively, suggesting potential applications in treating neurodegenerative diseases where synaptic dysfunction is a hallmark .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[3,4-d]pyrimidineDifferent fusion patternKnown for antiviral properties
7-Amino-1H-pyrazolo[4,3-d]pyrimidineDifferent amino group positioningExhibits potent anti-inflammatory effects
4-Amino-1H-pyrazolo[3,4-b]pyridineContains a pyridine ringShows promise as an analgesic agent

The table above highlights the structural diversity within the pyrazolo family while emphasizing the unique properties of 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide concerning biological activity and potential applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibit diverse biological activities depending on substituent positions and core modifications. Below is a detailed comparison:

Structural Analogues with Varied Amino Group Positions

  • 5-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 96335-42-1): Positional isomer with amino at C5 instead of C6. Molecular weight: 150.14 g/mol (free base).
  • 2-Amino Derivatives (e.g., 4f, 4n, 4g): Substituted at C2 with aryl or diazenyl groups (e.g., 4-hydroxyphenyl, trifluoromethylphenyl). Molecular weights range from 364.36 to 438.44 g/mol. Demonstrated regioselective synthesis via multicomponent reactions . Contrast: C2-substituted derivatives prioritize bulky substituents for activity, while C5/C6-amino groups may enhance hydrogen bonding.

Triazolo[1,5-a]pyrimidin-7-one Analogues

  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ones: Replace pyrazole with triazole, enhancing nitrogen content. Comparison: Triazolo cores exhibit broader π-π stacking interactions but may increase metabolic instability compared to pyrazolo derivatives.

Pharmacologically Active Pyrazolo[1,5-a]pyrimidinones

  • 4H-Pyrazolo[1,5-a]pyrimidin-7-ones: Substituted at C4 with alkyl/aryl groups (e.g., methyl, phenyl). Act as hepatitis C virus (HCV) polymerase inhibitors with nanomolar IC₅₀ values . Contrast: C4 substituents enhance enzyme inhibition, while C6-amino groups may modulate solubility.
  • Pyrazolo[4,3-d]pyrimidin-7-ones :

    • Structural isomers with fused pyrimidine at C4/C3.
    • Example: 3-Carbonitrile derivatives (e.g., zaleplon) target GABA receptors for sedative effects .
    • Key Difference : Core isomerism shifts binding pocket interactions, emphasizing the importance of scaffold topology.

Structure-Activity Relationship (SAR) Insights

  • Salt Forms : Hydrobromide salts (e.g., target compound) improve aqueous solubility over free bases, critical for pharmacokinetics .
  • Core Modifications : Triazolo derivatives prioritize antiviral activity, while pyrazolo cores favor enzyme inhibition (e.g., HCV polymerase, ADA) .

Biological Activity

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide (CAS Number: 872093-45-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment and infectious diseases. This article reviews the biological activity of 6-amino-pyrazolopyrimidine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for 6-amino-pyrazolopyrimidine hydrobromide is C6H7BrN4OC_6H_7BrN_4O, with a molecular weight of 231.05 g/mol. The compound features a fused ring system consisting of both pyrazole and pyrimidine moieties, which contributes to its biological activity and solubility in aqueous solutions due to the presence of the hydrobromide salt.

Current research suggests that 6-amino-pyrazolopyrimidine may act through several mechanisms:

  • Kinase Inhibition : Compounds within this scaffold have been studied for their ability to inhibit kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .
  • Enzyme Interaction : The compound's interaction with specific enzymes, such as membrane-bound pyrophosphatases (mPPases), has been explored. For instance, derivatives have shown promising results against Plasmodium falciparum, indicating potential antimalarial activity .

Biological Activities

The biological activities associated with 6-amino-pyrazolopyrimidine include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For example, a lead compound derived from the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibited significant potency against KDM5 inhibitors with an EC50 value of 0.34 μM .
  • Antimicrobial Properties : Research has identified antibacterial activity against Mycobacterium tuberculosis and antiparasitic effects against various protozoa, including Leishmania and Trypanosoma species .
  • Antiviral Potential : The compound has also been investigated for its antiviral properties, particularly against HIV, although specific data on its efficacy remains limited .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/TargetIC50/EC50 ValuesReference
AnticancerKDM5 InhibitorsEC50 = 0.34 μM
AntimalarialPlasmodium falciparumIC50 = 3.6 μM
AntibacterialMycobacterium tuberculosisNot specified
AntiviralHIVNot specified

Notable Research

A study focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective inhibitors for various enzymes involved in cancer progression. The research demonstrated that modifications at specific positions on the scaffold could enhance potency and selectivity for target enzymes .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and analytical methods for 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrobromide? A:

  • Synthesis : A common approach involves cyclocondensation of aminopyrazole derivatives with 1,3-difunctional electrophiles (e.g., β-ketoesters or enaminonitriles). For example, reacting 3-amino-5-methylpyrazole with ethyl acetoacetate in acetic acid yields pyrazolo[1,5-a]pyrimidin-7-one derivatives. Hydrobromide salt formation typically follows via acid-base reaction with HBr .
  • Characterization : Key methods include:
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., distinguishing C-5 vs. C-7 substituents via coupling patterns) .
    • Elemental analysis : Comparison of calculated vs. found values (e.g., C, H, N) to verify purity. Discrepancies >0.3% suggest impurities, necessitating recrystallization or column chromatography .
    • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm error .

Advanced Regiochemical Control

Q: How can regiochemical ambiguities in pyrazolo[1,5-a]pyrimidine synthesis be resolved experimentally? A:

  • NOE Difference Experiments : Irradiating specific protons (e.g., NH2_2 or aromatic H) and observing signal enhancement in neighboring groups clarifies substituent positioning. For example, irradiation of an amino proton at δ 8.86 ppm enhancing a pyrimidine proton at δ 8.16 ppm confirms 4,7-dihydro regioisomerism .
  • Mechanistic Probes : Monitoring intermediates via LC-MS or isolating tautomers under varying pH/temperature conditions helps identify kinetic vs. thermodynamic products .

Basic Biological Evaluation

Q: What in vitro assays are used to screen pyrazolo[1,5-a]pyrimidin-7-one derivatives for bioactivity? A:

  • Enzyme Inhibition : Target-specific assays (e.g., Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (DXS)) measure IC50_{50} values via spectrophotometric monitoring of NADPH consumption .
  • Anti-inflammatory Testing : Superoxide production assays in leukocytes or platelet aggregation inhibition (e.g., arachidonic acid-induced) are standard. IC50_{50} values <10 μM indicate promising activity .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituent modifications at position 2 or 3 influence bioactivity? A:

  • Position 2 : Electron-withdrawing groups (e.g., 2-thienyl) enhance anti-inflammatory activity by stabilizing interactions with COX-2 or leukotriene receptors. For example, 4-ethyl-2-(2-thienyl) derivatives show 2x potency over phenyl analogs in carrageenan-induced edema models .
  • Position 3 : Fluorinated or trifluoromethyl groups improve metabolic stability and target binding. In DXS inhibitors, 3-(4-fluorophenyl) substituents reduce IC50_{50} values by 40% compared to non-fluorinated analogs .

Mechanistic Studies in Cyclization

Q: What experimental strategies elucidate reaction pathways in pyrazolo[1,5-a]pyrimidine cyclization? A:

  • Isotopic Labeling : Using 15N^{15}N-labeled aminopyrazoles tracks nitrogen incorporation during cyclization, distinguishing between exocyclic vs. ring NH participation .
  • Kinetic Profiling : Time-resolved 1H^1H NMR monitors intermediate formation (e.g., enamine adducts) to identify rate-determining steps .

Addressing Analytical Data Contradictions

Q: How should researchers resolve discrepancies between theoretical and observed elemental analysis data? A:

  • Step 1 : Repeat combustion analysis to rule out instrumental error.
  • Step 2 : Purify via recrystallization (e.g., hexane/EtOAc) or preparative HPLC.
  • Step 3 : Cross-validate with complementary techniques (e.g., X-ray crystallography or 1H^1H-15N^{15}N HMBC NMR) to confirm molecular composition .

Advanced Pharmacological Models

Q: What in vivo models are suitable for evaluating anti-inflammatory efficacy? A:

  • Carrageenan-Induced Paw Edema (Rat) : Measures edema reduction over 6 hours post-administration. Compounds showing >50% inhibition at 10 mg/kg are prioritized for further study .
  • Pleurisy Models : Quantify leukocyte infiltration and cytokine (IL-1β, TNF-α) levels in pleural exudates, correlating with mechanistic pathways (e.g., prostaglandin vs. leukotriene modulation) .

Synthetic Optimization Challenges

Q: How can low yields in silylformamidine-mediated functionalization be improved? A:

  • Temperature Control : Heating at 60–90°C for 15–30 minutes optimizes aminal formation while minimizing side reactions (e.g., over-silylation) .
  • Solvent Selection : Non-polar solvents (e.g., hexane) improve crystallinity of products like methyl 3-bromo-7-((dimethylamino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate, yielding >85% purity after recrystallization .

Data Interpretation in SAR Studies

Q: How are conflicting bioactivity data rationalized across structural analogs? A:

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or hydrogen-bonding mismatches. For example, 5-benzyl substituents in DXS inhibitors may occlude the active site, reducing potency despite favorable logP values .
  • Meta-Analysis : Cross-referencing IC50_{50} values with physicochemical properties (e.g., cLogP, PSA) reveals trends. Derivatives with cLogP 2–3 and PSA <80 Å2^2 typically exhibit better membrane permeability .

Safety and Handling

Q: What precautions are critical when handling hydrobromide salts of pyrazolo[1,5-a]pyrimidines? A:

  • Ventilation : Use fume hoods to avoid HBr vapor exposure during salt formation.
  • Waste Disposal : Neutralize residual HBr with NaOH before aqueous disposal. Solid waste should be incinerated at >800°C to prevent halogenated byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.